molecular formula C10H9BrN4 B12950810 2-Bromo-6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridine

2-Bromo-6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12950810
M. Wt: 265.11 g/mol
InChI Key: XEQHBUWTRCIJBM-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and triazole moieties in the molecule provides unique chemical properties that can be exploited in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.

    Bromination of Pyridine: The bromination of pyridine is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, which can modify the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substituted Pyridines: Depending on the nucleophile, various substituted pyridines can be obtained.

    Oxidized or Reduced Triazoles: Products vary based on the specific redox conditions applied.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic properties.

Biology and Medicine:

    Antimicrobial Agents: The triazole moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.

    Enzyme Inhibition: It can be used to design inhibitors for specific enzymes involved in disease pathways.

Industry:

    Agriculture: The compound can be used in the synthesis of agrochemicals.

    Pharmaceuticals: It serves as an intermediate in the production of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with biological targets such as enzymes and receptors. The bromine atom and triazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of biological activity. The compound can also participate in electron transfer processes, affecting cellular redox states.

Comparison with Similar Compounds

    2-Bromo-6-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a phenyl group instead of a cyclopropyl group.

    2-Bromo-6-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine: Contains a methyl group instead of a cyclopropyl group.

Uniqueness: The cyclopropyl group in 2-Bromo-6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridine provides unique steric and electronic properties that can enhance its binding affinity and specificity towards biological targets. This makes it a valuable compound for developing selective inhibitors and advanced materials.

Properties

IUPAC Name

2-bromo-6-(4-cyclopropyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4/c11-9-3-1-2-8(13-9)10-14-12-6-15(10)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQHBUWTRCIJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2C3=NC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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